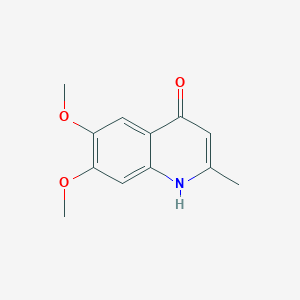

6,7-dimethoxy-2-methyl-1H-quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethoxy-2-methyl-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with methoxy groups at positions 6 and 7, a methyl group at position 2, and a carbonyl group at position 4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-2-methyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3,4-dimethoxyacetophenone with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . Another approach involves the use of 2,3-dimethoxyaniline and methyl acetoacetate in the presence of a catalyst such as polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 6,7-dimethoxy-2-methylquinoline-4-carboxylic acid.

Reduction: 6,7-dimethoxy-2-methyl-1H-quinolin-4-ol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The search results provide limited information about the applications of the compound 6,7-dimethoxy-2-methyl-1H-quinolin-4-one. However, they do offer some insights into its potential uses and the broader context of similar compounds.

Scientific Research Applications

- Building Block in Chemical Synthesis this compound can be used as a building block for synthesizing more complex molecules.

Related Research and Potential Applications

- Cabozantinib Intermediate: 4-hydroxy-6,7-dimethoxyquinoline is a cabozantinib intermediate . Cabozantinib is a tyrosine kinase inhibitor used in cancer treatment .

- Synthesis of Quinoline Derivatives: A method for synthesizing 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one and derivatives has been discovered .

- Anti-cancer Properties of Quinazolines: Quinazolines, a family of heterocyclic compounds, possess anti-cancer properties . Novel 4-anilino-6,7-dimethoxy quinazoline derivatives have been synthesized and characterized for their anti-angiogenic effect .

- Tubulin Polymerization Inhibitors: 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one is a molecular scaffold for potential tubulin polymerization inhibitors . Analogs of this structure may be potent cytotoxic agents .

- Antimicrobial activity: Quinazoline derivatives have been tested for in vitro antibacterial activity against different strains of bacteria .

Mécanisme D'action

The mechanism of action of 6,7-dimethoxy-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule .

Comparaison Avec Des Composés Similaires

6,7-Dimethoxy-1H-quinolin-4-one: Lacks the methyl group at position 2.

2-Methyl-1H-quinolin-4-one: Lacks the methoxy groups at positions 6 and 7.

4-Hydroxy-2-methylquinoline: Features a hydroxyl group instead of methoxy groups.

Uniqueness: 6,7-Dimethoxy-2-methyl-1H-quinolin-4-one is unique due to the presence of both methoxy groups and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Activité Biologique

6,7-Dimethoxy-2-methyl-1H-quinolin-4-one is a quinoline derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites and can modulate receptor activity, acting as either an agonist or antagonist depending on the biological context. This multifaceted mechanism allows it to exert various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Quinoline derivatives, including this compound, have demonstrated antimicrobial effects against a range of pathogens. These properties make them potential candidates for developing new antibiotics.

- Anticancer Activity : Studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, it has been evaluated against cervical cancer (HeLa) and breast cancer (MDA-MB231) cell lines, showing promising results in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development. |

| Anticancer | Exhibits cytotoxicity towards multiple cancer cell lines; potential for cancer therapy. |

| HIV Inhibition | Shows inhibitory activity against HIV reverse transcriptase in synthesized analogs. |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Anticancer Studies : A comparative study using the Sulforhodamine B (SRB) assay demonstrated that this compound and its analogs exhibited varying degrees of cytotoxicity across different cancer cell lines. The GI50 values indicated significant antiproliferative effects, with some compounds showing lower toxicity towards non-malignant cells compared to malignant ones .

- HIV Reverse Transcriptase Inhibition : In a study aimed at synthesizing novel analogs for HIV treatment, several derivatives of this compound were tested for their ability to inhibit HIV reverse transcriptase. Compounds with electron-donating groups showed enhanced inhibitory activity, suggesting that structural modifications can optimize efficacy against HIV .

Future Directions

The ongoing research into quinoline derivatives like this compound suggests numerous avenues for future exploration:

- Structure–Activity Relationship (SAR) Studies : Further investigations into the SAR will help identify which modifications enhance biological activity while minimizing toxicity.

- Clinical Trials : Promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in human subjects.

Propriétés

IUPAC Name |

6,7-dimethoxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-4-10(14)8-5-11(15-2)12(16-3)6-9(8)13-7/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZUJQOGTJVVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC(=C(C=C2N1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.